4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves palladium-catalyzed coupling reactions. These methodologies enable the construction of complex heterocyclic systems by facilitating the coupling of halopyrrolopyrimidines with various arylacetylenes, leading to the formation of new compounds with potential for further functionalization (Tumkevičius & Masevičius, 2004).
Molecular Structure Analysis
Studies on the molecular structure of related pyrrolopyrimidine derivatives highlight their complex nature, with significant displacements observed in the ring-substituent atoms from the planar pyrimidine ring. The analysis of their molecular and crystal structures provides insights into the polarization of the electronic structures and the formation of hydrogen-bonded sheets, which are crucial for understanding their chemical behavior and interactions (Trilleras et al., 2009).
Scientific Research Applications
Nucleoside Synthesis and Biochemical Significance :
- Hinshaw et al. (1969) explored the synthesis of pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, discussing the biochemical significance of these tubercidin derivatives (Hinshaw, Gerster, Robins, & Townsend, 1969).
Palladium-Catalyzed Cross-Coupling Reactions :
- Tumkevičius and Masevičius (2007, 2004) investigated the palladium-catalyzed cross-coupling reactions of pyrrolopyrimidine derivatives for synthesizing various alkynylpyrrolopyrimidines, providing a new method for creating complex organic molecules (Tumkevičius & Masevičius, 2007).
Antiproliferative and Antiviral Activity :
- Pudlo et al. (1990) studied the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted pyrrolopyrimidines, revealing their potential in inhibiting cell growth and against viruses like human cytomegalovirus and herpes simplex (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Synthesis of Novel Heterocyclic Systems :
- Research by Tumkevičius and Masevičius (2004) also includes the synthesis of novel heterocyclic systems like pyrrolopyrimido[1,3]diazepino[1,7-a]indoles, expanding the scope of organic synthesis (Tumkevičius & Masevičius, 2004).
Apoptosis in Chronic Myeloid Leukaemia Cells :
- Farshchi, Valikhani, and Ghorbani (2022) investigated the effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on human leukemia K562 cells, observing its potential in inducing apoptosis, suggesting a therapeutic application in leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).
Synthesis of Tricyclic Purine Analogues :
- Williams and Brown (1995) explored the synthesis of tricyclic ring systems as purine analogues, creating novel pyrrolopyrimidine derivatives with potential applications in medicinal chemistry (Williams & Brown, 1995).
Future Directions
properties
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBJFJMNBPWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564258 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
123148-78-7 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-7-iodo-7-deazapurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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